molecular formula C17H25N B15004440 (Phenethyl)(1-propenylcyclohexyl)amine

(Phenethyl)(1-propenylcyclohexyl)amine

Cat. No.: B15004440
M. Wt: 243.4 g/mol
InChI Key: YUIMDBRBPZGHLI-SWGQDTFXSA-N
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Description

N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with phenylethylamine, followed by the introduction of the prop-1-en-1-yl group through a Wittig reaction. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors.

    Medicine: Research may explore its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group may facilitate binding to specific sites, while the cyclohexane ring provides structural stability. The prop-1-en-1-yl group may influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)cyclohexanamine: Lacks the prop-1-en-1-yl group.

    N-(2-Phenylethyl)-1-propylcyclohexanamine: Contains a propyl group instead of a prop-1-en-1-yl group.

    N-(2-Phenylethyl)-1-(2-propenyl)cyclohexanamine: Contains a 2-propenyl group instead of a prop-1-en-1-yl group.

Uniqueness

N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of the prop-1-en-1-yl group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1-[(E)-prop-1-enyl]cyclohexan-1-amine

InChI

InChI=1S/C17H25N/c1-2-12-17(13-7-4-8-14-17)18-15-11-16-9-5-3-6-10-16/h2-3,5-6,9-10,12,18H,4,7-8,11,13-15H2,1H3/b12-2+

InChI Key

YUIMDBRBPZGHLI-SWGQDTFXSA-N

Isomeric SMILES

C/C=C/C1(CCCCC1)NCCC2=CC=CC=C2

Canonical SMILES

CC=CC1(CCCCC1)NCCC2=CC=CC=C2

Origin of Product

United States

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